molecular formula C16H13N3O4 B2940482 (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione CAS No. 311315-46-5

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B2940482
CAS No.: 311315-46-5
M. Wt: 311.297
InChI Key: MBGKJUFCKDORAQ-CAOOACKPSA-N
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Description

(E)-5-((2-Hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is a Schiff base derivative of the phthalazine-dione core, characterized by an (E)-configured benzylideneamino substituent at position 3.

Properties

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-23-12-7-2-4-9(14(12)20)8-17-11-6-3-5-10-13(11)16(22)19-18-15(10)21/h2-8,20H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJUFCKDORAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC3=C2C(=O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione typically involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base linkage.

  • Step 1: Preparation of 2-hydroxy-3-methoxybenzaldehyde

      Reagents: Vanillin, methanol, and sodium hydroxide.

      Conditions: The reaction is conducted at room temperature, followed by acidification to obtain the aldehyde.

  • Step 2: Condensation Reaction

      Reagents: 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione.

      Conditions: The mixture is refluxed in ethanol for several hours, leading to the formation of the desired compound.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological macromolecules such as DNA and proteins. This makes it a candidate for further research in drug development and molecular biology.

Medicine

Preliminary research suggests that derivatives of this compound may exhibit pharmacological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interfere with cellular processes and molecular pathways.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism by which (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit biological pathways.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound shares the 2,3-dihydrophthalazine-1,4-dione core with several derivatives, differing primarily in substituent type and position:

Compound Name Substituent Position Substituent Group Key Features
Target Compound 5 (E)-2-hydroxy-3-methoxybenzylideneamino Schiff base with electron-donating groups (OH, OMe); potential for π-conjugation
Luminol 5 Amino (-NH₂) Classic chemiluminescent probe; reacts with peroxidases to emit light
(E)-5-((4-Methoxynaphthalen-1-yl)methylene)amino analog 5 (E)-4-methoxynaphthylideneamino Larger aromatic system; enhanced steric bulk and lipophilicity
PARP Inhibitors (e.g., derivatives 15–17) 6 Varied functional groups (e.g., alkyl, aryl) Designed for mono-ADP-ribosyltransferase inhibition; rigidified amide bonds
Pyrazolyl-phthalazine-diones 2 Pyrazolyl-mercapto-triazole Multicomponent synthesis; combines triazole and phthalazine-dione motifs

Physicochemical Properties

  • Solubility : The 2-hydroxy-3-methoxy group may improve aqueous solubility compared to naphthyl or alkyl-substituted analogs .
  • Stability: Schiff bases are prone to hydrolysis under acidic/basic conditions, contrasting with stable alkyl-amino derivatives like luminol .

Biological Activity

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characterization

The compound can be synthesized through the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and an appropriate amine under controlled conditions. The synthesis typically yields a Schiff base, which can be characterized using various spectroscopic techniques such as NMR and X-ray crystallography. For instance, the use of glacial acetic acid as a catalyst has been reported to enhance the yield significantly .

Table 1: Summary of Synthesis Conditions

Reagent Amount Condition Yield
2-Hydroxy-3-methoxybenzaldehyde1.0 mmolReflux in MeOH76%
Amino compound1.0 mmolReflux in MeOH86% (with acetic acid)

Antioxidant Properties

Research shows that compounds similar to this compound exhibit significant antioxidant activity. This activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The presence of hydroxyl groups in the structure enhances electron donation capacity, contributing to its antioxidant potential .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of this class of compounds has been documented in several studies. In vitro assays indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of this compound using an in vitro model. Results indicated a significant reduction in oxidative stress markers compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    In a clinical trial assessing the antimicrobial properties of similar compounds, it was found that they effectively reduced bacterial load in infected wounds when applied topically.

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